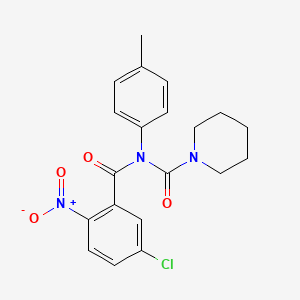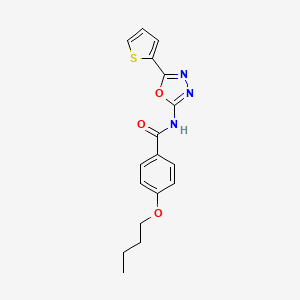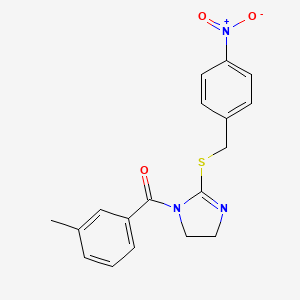![molecular formula C18H19Cl2N3O2 B2389205 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide CAS No. 1031191-96-4](/img/structure/B2389205.png)
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of PKC and MAPK. PKC is a family of enzymes that play a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. MAPK is a group of proteins that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit the growth of tumor xenografts in vivo.
実験室実験の利点と制限
One of the advantages of using 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide in lab experiments is that it is a potent inhibitor of PKC and MAPK. This makes it a valuable tool compound for studying the function of these proteins in various cellular processes. However, one of the limitations of using this compound is that it may have off-target effects on other proteins. Therefore, it is important to use this compound in combination with other inhibitors to confirm its specific effects.
将来の方向性
There are several future directions for research on 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide. One direction is to study the effects of this compound on other cellular processes such as autophagy and inflammation. Another direction is to investigate the potential use of this compound in combination with other inhibitors for the treatment of cancer. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent.
合成法
The synthesis of 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide has been carried out using different methods. One of the most common methods involves the reaction of 5,6-dichloro-2-methoxypyridine-3-carboxylic acid with N-(4-morpholinyl)-2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide has been found to have potential applications in scientific research. It has been used as a tool compound to study the function of certain proteins such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). It has also been used to study the role of these proteins in various cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
5,6-dichloro-N-(2-morpholin-4-yl-2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-15-10-14(11-21-17(15)20)18(24)22-12-16(13-4-2-1-3-5-13)23-6-8-25-9-7-23/h1-5,10-11,16H,6-9,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFMLPLDIINFPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(N=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


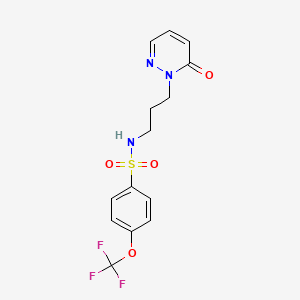
![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
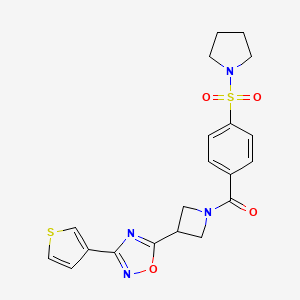
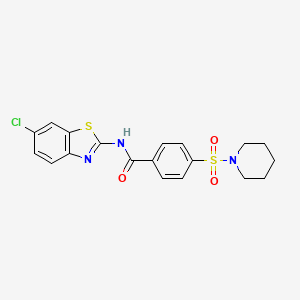
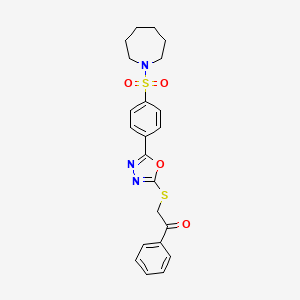
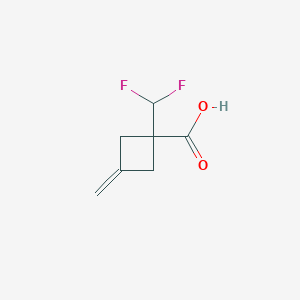
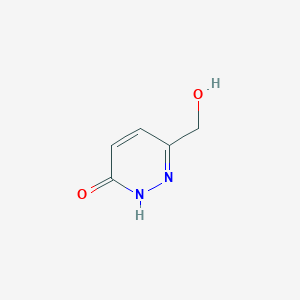

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
